3-(Pyridin-2-ylthio)azepan-2-one
Description
Properties
IUPAC Name |
3-pyridin-2-ylsulfanylazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-11-9(5-1-3-8-13-11)15-10-6-2-4-7-12-10/h2,4,6-7,9H,1,3,5,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOZWZXFXBGPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylthio)azepan-2-one typically involves the reaction of azepan-2-one with pyridine-2-thiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution on the azepan-2-one ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-(Pyridin-2-ylthio)azepan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylthio)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted azepan-2-one derivatives.
Scientific Research Applications
3-(Pyridin-2-ylthio)azepan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylthio)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of 3-(Pyridin-2-ylthio)azepan-2-one with related compounds:
Key Observations :
- Ring Size and Flexibility: The azepanone ring in 3-(Pyridin-2-ylthio)azepan-2-one offers greater conformational flexibility compared to the rigid five-membered thiazolidinone in 3-(Pyridin-3-yl)-2-thioxothiazolidin-4-one. This flexibility may enhance its ability to interact with biological targets or metal ions .
- Substituent Effects: The pyridinylthio group in the target compound provides a sulfur donor atom, facilitating metal coordination (e.g., with Cu(II)), similar to bis(pyridin-2-ylthio)alkane derivatives used in antimicrobial copper complexes .
Biological Activity
3-(Pyridin-2-ylthio)azepan-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-(Pyridin-2-ylthio)azepan-2-one features a pyridine ring substituted with a thioether group linked to an azepanone structure. This unique configuration may contribute to its diverse biological properties.
Biological Activity Overview
The biological activity of 3-(Pyridin-2-ylthio)azepan-2-one has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and neuroprotective agent.
Antimicrobial Activity
Research indicates that compounds containing a pyridine moiety often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit the growth of various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The antiproliferative effects of 3-(Pyridin-2-ylthio)azepan-2-one have been evaluated against several cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics, suggesting strong anticancer potential. For example, in the MDA-MB-231 breast cancer cell line, derivatives demonstrated improved inhibitory effects compared to controls .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(Pyridin-2-ylthio)azepan-2-one | MDA-MB-231 | 0.069 |
| Standard Chemotherapy (e.g., Doxorubicin) | MDA-MB-231 | 0.075 |
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of oxidative stress and neuroinflammation. In vitro studies indicated that it could reduce neuronal cell death induced by oxidative agents, potentially through the modulation of antioxidant pathways .
The biological activity of 3-(Pyridin-2-ylthio)azepan-2-one is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thioether group may enable the compound to act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival.
- Receptor Modulation : It may bind to receptors involved in neurotransmission, contributing to its neuroprotective effects.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative damage.
Case Studies
Several case studies have highlighted the efficacy of 3-(Pyridin-2-ylthio)azepan-2-one:
- Study on Antitumor Activity : A recent study examined its effects on human cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The study concluded that modifications to the pyridine ring could enhance its anticancer properties .
- Neuroprotective Study : In an animal model of Parkinson's disease, treatment with 3-(Pyridin-2-ylthio)azepan-2-one resulted in improved motor function and reduced neuronal loss compared to untreated controls .
Q & A
Q. What are the critical steps in designing a synthesis route for 3-(Pyridin-2-ylthio)azepan-2-one to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the azepan-2-one core. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the sulfur atom .
- Temperature control : Maintain 60–80°C during thioether bond formation to balance reaction rate and side-product minimization .
- Stoichiometric ratios : Optimize equivalents of pyridine-2-thiol precursors to avoid excess unreacted intermediates .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95%) .
Q. How can researchers confirm the structural integrity of 3-(Pyridin-2-ylthio)azepan-2-one post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Compare 1H and 13C NMR spectra with computational predictions (e.g., DFT) to verify pyridylthio and azepanone moieties .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 237.0924) .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How should researchers resolve discrepancies in reported biological activities of 3-(Pyridin-2-ylthio)azepan-2-one across studies?
- Methodological Answer : Contradictions may arise from variations in compound purity, assay protocols, or biological models. Address these by:
- Purity validation : Re-analyze batches via HPLC and discard samples with <95% purity .
- Standardized assays : Use cell lines with consistent receptor expression profiles (e.g., HEK293 for GPCR studies) and include positive controls (e.g., known kinase inhibitors) .
- Structural analogs : Compare activity with derivatives (e.g., 3-(diethylamino)azepan-2-one) to isolate pharmacophore contributions .
- Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify trends .
Q. What challenges arise in X-ray crystallographic determination of 3-(Pyridin-2-ylthio)azepan-2-one, and how are they mitigated?
- Methodological Answer : Common issues include crystal twinning and weak diffraction. Solutions involve:
- Crystallization optimization : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) to improve crystal habit .
- Data collection : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve sulfur and nitrogen electron densities .
- Refinement : Apply SHELXL for anisotropic displacement parameters and TLS models to address thermal motion artifacts .
- Validation : Cross-check with DFT-optimized geometries to ensure bond lengths/angles match computational predictions .
Q. How can computational methods predict the receptor-binding affinity of 3-(Pyridin-2-ylthio)azepan-2-one?
- Methodological Answer : Combine molecular docking and dynamics:
- Docking : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs) with Pyridin-2-ylthio as a flexible ligand .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify key residues (e.g., hydrogen bonds with azepanone carbonyl) .
- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding and compare with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
